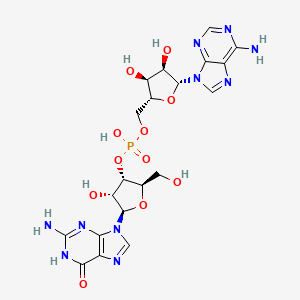
Guanine ribonucleotidyl-(3'-5')-adenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanine ribonucleotidyl-(3’-5’)-adenosine is a compound composed of guanine and adenosine nucleotides connected by a 3’-5’ phosphodiester bond. This compound is a type of ribonucleic acid (RNA) molecule, which plays a crucial role in various biological processes, including the storage and transfer of genetic information . RNA molecules, including guanine ribonucleotidyl-(3’-5’)-adenosine, are essential for the synthesis of proteins and the regulation of gene expression .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of guanine ribonucleotidyl-(3’-5’)-adenosine involves the formation of a phosphodiester bond between the 3’ hydroxyl group of guanine and the 5’ phosphate group of adenosine. This can be achieved through chemical or enzymatic methods. Chemical synthesis typically involves the use of protecting groups to prevent unwanted reactions and the use of coupling reagents to facilitate the formation of the phosphodiester bond . Enzymatic synthesis, on the other hand, utilizes enzymes such as RNA polymerases to catalyze the formation of the bond under physiological conditions .
Industrial Production Methods: Industrial production of guanine ribonucleotidyl-(3’-5’)-adenosine often involves large-scale enzymatic synthesis due to its efficiency and specificity. The process typically includes the extraction of RNA polymerases from microbial sources, followed by the enzymatic assembly of the compound in bioreactors . The product is then purified using chromatographic techniques to ensure high purity and yield .
化学反応の分析
Types of Reactions: Guanine ribonucleotidyl-(3’-5’)-adenosine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride can reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, facilitated by nucleophiles such as hydroxide ions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of guanine can lead to the formation of 8-oxoguanine, a common oxidative lesion in RNA .
科学的研究の応用
Guanine ribonucleotidyl-(3’-5’)-adenosine has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a model system to study the properties and behavior of RNA molecules. It is also used in the development of new synthetic methods for RNA assembly .
Biology: In biology, guanine ribonucleotidyl-(3’-5’)-adenosine is essential for understanding the mechanisms of RNA-mediated gene regulation and protein synthesis. It is also used in studies of RNA structure and function .
Medicine: In medicine, this compound is used in the development of RNA-based therapeutics and diagnostics. It is also studied for its potential role in the treatment of genetic disorders and viral infections .
Industry: In industry, guanine ribonucleotidyl-(3’-5’)-adenosine is used in the production of RNA-based products, such as vaccines and gene therapies. It is also used in the development of new biotechnological applications .
作用機序
The mechanism of action of guanine ribonucleotidyl-(3’-5’)-adenosine involves its interaction with various molecular targets and pathways. This compound can bind to specific proteins and enzymes, influencing their activity and function. For example, it can interact with RNA polymerases to regulate the transcription of genetic information from DNA to RNA . Additionally, it can participate in the formation of RNA secondary structures, such as G-quadruplexes, which play a role in gene regulation and stability .
類似化合物との比較
- Cytosine ribonucleotidyl-(3’-5’)-adenosine
- Uracil ribonucleotidyl-(3’-5’)-adenosine
- Thymine ribonucleotidyl-(3’-5’)-adenosine
特性
CAS番号 |
6554-00-3 |
|---|---|
分子式 |
C20H25N10O11P |
分子量 |
612.4 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C20H25N10O11P/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(33)10(32)7(40-18)2-38-42(36,37)41-13-6(1-31)39-19(12(13)34)30-5-26-9-16(30)27-20(22)28-17(9)35/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H2,21,23,24)(H3,22,27,28,35)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1 |
InChIキー |
PBWYGOYNGCCLAU-INFSMZHSSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C5N=C(NC6=O)N)CO)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C5N=C(NC6=O)N)CO)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Fluorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091048.png)
![6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-[2-(piperidin-1-yl)ethoxy]phenol](/img/structure/B14091056.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B14091059.png)
![6-Phenyl-5-propyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-ol](/img/structure/B14091066.png)
![4-(3,4-dichlorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14091067.png)

![Methyl 7-chloroimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B14091098.png)
![7,7-Difluoro-2-(methylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B14091105.png)
![[10-(Hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B14091106.png)
![5-Amino-2-[(2-butoxyacetyl)amino]-5-oxopentanoic acid](/img/structure/B14091111.png)
![7-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091118.png)
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B14091119.png)
![6-amino-1-methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14091121.png)
![6-Methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091123.png)
